

Tribological Characteristics of Duralloy Surfaces: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the tribological characteristics of **Duralloy** surfaces, intended for researchers, scientists, and drug development professionals. **Duralloy** is an extremely hard, crack-free, and precise thin dense chromium (TDC) coating.[1] [2] This guide details the material's performance in terms of wear resistance, friction, hardness, and corrosion resistance, supported by quantitative data and detailed experimental methodologies.

Quantitative Tribological and Mechanical Properties

The performance of **Duralloy** and equivalent Thin Dense Chrome (TDC) coatings has been quantified through various standardized tests. The following tables summarize the key mechanical and tribological properties.

Table 1: Mechanical Properties of **Duralloy** and Thin Dense Chrome (TDC) Coatings



Property	Value	Substrate Material	Source
Hardness	800–1,300 HV	Steels up to 62 HRC, Stainless Steels, Grey Cast Iron, Sintered Metals, Bronze	[1]
~1200 HV (65+ HRC)	Bearing Steel	[2]	_
14.9 ± 0.5 GPa (Nanoindentation)	ASTM 52100 Bearing Steel	[3][4]	
Up to 72 Rockwell C	Not Specified	[5]	
Layer Thickness	1.5–20 μm (Standard)	Various Metals	[1]
1.5 - 10 μm (Effective Plating)	Bearing Steel	[2]	
~5 μm	ASTM 52100 Bearing Steel	[3][4]	
0.000025 - 0.0006 inches (0.635 - 15.24 μm)	Not Specified	[5]	
Adhesion (Bond Strength)	Exceeds 125,000 psi	Not Specified	[5]
Surface Roughness (Ra)	Not specified for Duralloy, but TDC can have a fine finish. General machining can achieve Ra of 0.8 to 3.2 µm.	Not Applicable	[6][7]

Table 2: Frictional Characteristics of Thin Dense Chrome (TDC) Coatings



Test Condition	Counterface	Lubricant	Friction Coefficient (µ)	Source
Pure Sliding	TDC	Lubricated	~0.10 (approx. 13% lower than steel-steel)	[3][4]
Rolling/Sliding (5% slip)	TDC	Lubricated	~0.04 (at least 20% lower than steel-steel)	[3][4]
Dry Sliding	Steel	None	0.12 - 0.13	[8]
Dry Sliding (Crack-free chromium)	Diamond	None	0.50	[9]

Table 3: Wear and Corrosion Resistance of **Duralloy** and Equivalent Coatings



Property	Test Method	Test Duration/Cond itions	Result	Source
Wear Resistance	Fretting Wear	25 °C	Wear Volume: 0.282 x 10 ⁻³ mm ³	[10]
Fretting Wear	150 °C	Wear Volume: 0.179 x 10 ⁻³ mm ³	[10]	
Fretting Wear	250 °C	Wear Volume: 0.087 x 10 ⁻³ mm ³	[10]	-
Corrosion Resistance	ASTM B117 Salt Spray	96 hours	No effect (for 2.5 μm thickness)	[1]
ASTM B117 Salt Spray	500 hours	No effect (for TDC-LC duplex coating)	[1]	
ASTM B117 Salt Spray	1000 hours	Unaffected (on pretreated aluminum)	[11]	_
ASTM B117 Salt Spray	250 hours	2-3mm adhesion loss at scribe (on pretreated steel)	[11]	-
ASTM B117 Salt Spray	2,000 - 4,000 hours	No significant undercutting or effect (for PVC-based Duralloy)	[12]	

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on internationally recognized standards to ensure reproducibility.



Pin-on-Disk Wear and Friction Testing (ASTM G99)

This test determines the wear and friction characteristics of materials in sliding contact.

- Apparatus: A pin-on-disk tribometer is used, where a stationary pin is loaded against a rotating disk.
- Specimens:
 - Pin: Typically a ball or a flat-ended cylinder made of a standardized material (e.g., steel, ceramic) or the coating itself.
 - Disk: A flat, circular disk coated with the **Duralloy** surface.
- Procedure:
 - Clean the pin and disk specimens with a suitable solvent (e.g., acetone) to remove any contaminants.
 - Mount the disk onto the rotating stage and the pin in the stationary holder.
 - Apply a specified normal load to the pin.
 - Set the rotational speed of the disk to achieve the desired sliding velocity.
 - Initiate the test and record the frictional force and sliding distance continuously.
 - After a predetermined number of cycles or sliding distance, stop the test.
 - Measure the wear on both the pin and the disk. Wear volume can be calculated from the dimensions of the wear track (width and depth) using a profilometer, or by mass loss.
- Typical Parameters for Hard Coatings:
 - Normal Load: 1 10 N
 - Sliding Speed: 0.1 1.0 m/s
 - Sliding Distance: 100 1000 m



• Environment: Ambient temperature and humidity, or controlled atmosphere/lubrication.

Salt Spray (Fog) Corrosion Testing (ASTM B117)

This method provides a controlled corrosive environment to evaluate the corrosion resistance of coatings.

- Apparatus: A closed salt spray cabinet capable of maintaining a heated, humid environment and a constant salt fog.
- Test Solution: A 5% (by weight) sodium chloride (NaCl) solution prepared with distilled or deionized water. The pH of the solution should be maintained between 6.5 and 7.2.
- Procedure:
 - Clean the coated specimens thoroughly.
 - Scribe an 'X' through the coating down to the substrate if required by the specification.
 - Place the specimens in the salt spray cabinet at a specified angle (typically 15-30 degrees from the vertical).
 - Maintain the cabinet temperature at 35°C (95°F).
 - Atomize the salt solution to create a dense fog that settles on the specimens at a rate of 1.0 to 2.0 mL/hr/80 cm².
 - Expose the specimens for a predetermined duration (e.g., 96, 240, 500, or 1000 hours).
 - After the exposure period, gently rinse the specimens in clean running water and dry them.
 - Evaluate the specimens for signs of corrosion, such as rusting, blistering, or loss of adhesion.

Microhardness Testing (ASTM E384)

This test is used to determine the hardness of the thin **Duralloy** coating.



- Apparatus: A microhardness tester equipped with a Vickers or Knoop diamond indenter.
- Procedure:
 - Prepare a cross-section of the coated sample and polish it to a mirror finish.
 - Place the sample on the tester's stage.
 - Select an appropriate load that will create an indentation within the coating without affecting the substrate (typically a very light load for thin coatings).
 - Apply the load for a specific dwell time (e.g., 10-15 seconds).
 - Measure the diagonals of the resulting indentation using a calibrated microscope.
 - Calculate the hardness value (HV for Vickers, HK for Knoop) based on the applied load and the indentation size.

Adhesion Testing (ASTM D3359 - Tape Test)

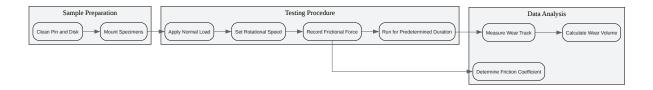
This is a qualitative test to assess the adhesion of the coating to the substrate.

- Apparatus: A sharp cutting tool (razor blade, scalpel, or a special cross-hatch cutter) and pressure-sensitive tape.
- Procedure (Method B for coatings < 5 mils):
 - Make a series of parallel cuts through the coating to the substrate.
 - Make a second series of parallel cuts perpendicular to the first, creating a cross-hatch pattern.
 - Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down.
 - Rapidly pull the tape off at a 180-degree angle.
 - Examine the grid area for any removal of the coating and classify the adhesion on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).



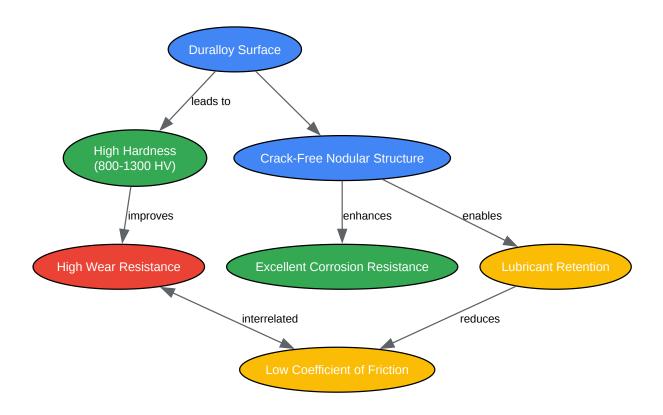
Visualizations

The following diagrams illustrate the experimental workflows and key relationships of the tribological characteristics of **Duralloy** surfaces.









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